molecular formula C7H13NO2 B1590673 1,4-Dioxa-7-azaspiro[4.5]decane CAS No. 40369-91-3

1,4-Dioxa-7-azaspiro[4.5]decane

Cat. No. B1590673
CAS RN: 40369-91-3
M. Wt: 143.18 g/mol
InChI Key: FZWPOVPBHOSLFN-UHFFFAOYSA-N
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Description

1,4-Dioxa-7-azaspiro[4.5]decane is a biochemical reagent . It is also known as 4-Piperidone ethylene acetal .


Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . It is also used in the synthesis of new 1-Thia-4-azaspiro[4.5]decane derivatives .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-7-azaspiro[4.5]decane is C7H13NO2 . The InChI code is 1S/C7H13NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h8H,1-6H2 .


Physical And Chemical Properties Analysis

1,4-Dioxa-7-azaspiro[4.5]decane has a molecular weight of 143.19 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 226.8±25.0 °C at 760 mmHg . The flash point is 82.8±12.6 °C .

Scientific Research Applications

Mass Spectrometric Analysis

1,4-Dioxa-7-azaspiro[4.5]decane has been analyzed using mass spectrometry. A study by Solomons (1982) focused on its mass spectrum, particularly the formation of a prominent peak at m/e 87. This research contributed to understanding the fragmentation patterns of such compounds, which is crucial in analytical chemistry (Solomons, 1982).

Synthesis and Pharmacological Evaluation

Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluated them for their potential as dopamine agonists. This research is significant in the context of developing new pharmacological agents (Brubaker & Colley, 1986).

Antibacterial Properties

Natarajan et al. (2021) synthesized compounds including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane and evaluated their antibacterial activity against various bacterial species. This highlights its potential application in developing antibacterial agents (Natarajan et al., 2021).

Nonlinear Optical Applications

Kagawa et al. (1994) studied 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) for its application in nonlinear optical devices. They demonstrated its potential in frequency doublers for laser diodes, indicating its significance in optical technologies (Kagawa et al., 1994).

Removal of Carcinogenic Dyes

Akceylan, Bahadir, and Yılmaz (2009) synthesized a calix[4]arene-based polymer using 1,4-dioxa-8-azaspiro[4.5]decane, which showed effective sorption of carcinogenic azo dyes. This finding is relevant for environmental applications, particularly in water purification (Akceylan, Bahadir, & Yılmaz, 2009).

Cancer Imaging

Xie et al. (2015) synthesized 1,4-Dioxa-8-azaspiro[4.5]decane derivatives as σ1 receptor ligands, which showed promise as tumor imaging agents in positron emission tomography (PET) studies. This research is significant for its potential application in cancer diagnosis (Xie et al., 2015).

Safety And Hazards

1,4-Dioxa-7-azaspiro[4.5]decane is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1,4-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWPOVPBHOSLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496149
Record name 1,4-Dioxa-7-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-7-azaspiro[4.5]decane

CAS RN

40369-91-3
Record name 1,4-Dioxa-7-azaspiro[4.5]decane
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Record name 1,4-Dioxa-7-azaspiro[4.5]decane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxa-7-azaspiro[4.5]decane
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Synthesis routes and methods

Procedure details

To a solution of 1-Boc-3-piperidone (700 mg, 3.51 mmol) in toluene (20 mL) was added ethylene glycol (588 μL, 10.54 mmol) followed by p-toluene sulfonic acid hydrate (1.0 g, 5.27 mmol) and the reaction heated to reflux using Dean-Stark apparatus for 7 h. To the mixture was added NaHCO3 solution, and the organic layer was removed. The aqueous phase was evaporated to dryness and the resulting residue dissolved in THF. Filtration through celite and removal of the solvent in vacuo gave the desired product as light brown oil. δH (CD3OD): 3.99 (2H, s), 3.73–3.57 (2H, m), 3.63 (4H, m), 2.77 (1H, m), 2.73 (1H, m), 1.76 (2H, m).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
588 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AN Brubaker, M Colley Jr - Journal of medicinal chemistry, 1986 - ACS Publications
Three 7-methyl-l, 4-dioxa-7-azaspiro [4.5] decanes that contained either the benzyl, 3-indolylmethyl, or 4-indolylmethyl group at the 6-position were synthesized via alkylation of the …
Number of citations: 12 pubs.acs.org
T IMANISHI, N YAGI, H SHIN… - Chemical and …, 1982 - jstage.jst.go.jp
4054 Vol. 30 (1982) easily interpreted in terms of immediate cyclization of the initially formed intermediate (19) via an intramolecular aldol—type reaction even in the acidic medium.” …
Number of citations: 19 www.jstage.jst.go.jp
T IMANISHI, N YAGI, M HANAOKA - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
A new elaboration method for the 2-azabicyclo [2.2. 2] octane ring via an intramolecular Michael reaction has been developed and applied to the total synthesis of (±)-ibogamine (1) and …
Number of citations: 24 www.jstage.jst.go.jp
GS Basarab, PJ Hill, CE Garner, K Hull, O Green… - pstorage-acs-6854636.s3 …
Crystal structure of AZD5099. Colorless plate crystals of AZD5099 (anhydrous form) were obtained by evaporation of the isopropyl alcohol solution. The diffraction data were collected at …

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